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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-
fluorobenzoate (CAS No: 394-35-4), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug

development professionals, this document synthesizes core spectroscopic data with field-

proven insights into experimental design and data interpretation. We will explore the structural

information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy, providing not only the data but also the

causality behind the analytical choices.

Molecular Profile and Physicochemical Properties
Methyl 2-fluorobenzoate is an aromatic ester characterized by a fluorine atom at the ortho

position relative to the methyl ester group. This substitution pattern imparts unique electronic

properties that are reflected in its spectroscopic signatures.
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Property Value Source

Molecular Formula C₈H₇FO₂ --INVALID-LINK--

Molecular Weight 154.14 g/mol --INVALID-LINK--

Appearance Clear, colorless liquid --INVALID-LINK--

Density 1.21 g/mL at 25 °C --INVALID-LINK--

Boiling Point 109-110 °C at 35 mmHg --INVALID-LINK--

Refractive Index n20/D 1.502 --INVALID-LINK--

Molecular Structure Diagram
The structural arrangement is fundamental to understanding the subsequent spectroscopic

data. The proximity of the electronegative fluorine atom to the ester group significantly

influences the chemical environment of the aromatic protons and carbons.

Caption: Structure of Methyl 2-fluorobenzoate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and

connectivity of protons in a molecule.[1] The principle relies on the absorption of radiofrequency

energy by proton nuclei in a strong magnetic field.

Expert Analysis & Data Interpretation
The ¹H NMR spectrum of Methyl 2-fluorobenzoate is a classic example of a substituted

aromatic system. The data, acquired in deuterated chloroform (CDCl₃), shows four distinct

signals in the aromatic region and one singlet in the aliphatic region. The choice of CDCl₃ is

standard for its excellent solubilizing power for non-polar to moderately polar organic

compounds and its single, easily identifiable residual solvent peak.

The aromatic proton adjacent to the fluorine (H-6) is expected to be the most downfield due to

the combined deshielding effects of the fluorine and the ester group. However, the most
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downfield signal is assigned to H-3, likely due to the anisotropic effect of the carbonyl group.

The couplings observed are consistent with the ortho, meta, and para relationships between

the protons, with the additional splitting caused by the fluorine atom (H-F coupling).

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-3 7.94 dt J = 7.6, 1.6

H-5 7.55 - 7.50 m -

H-6 7.21 dt J = 8.0, 1.2

H-4 7.17 - 7.12 m -

-OCH₃ 3.94 s -

Data sourced from

The Royal Society of

Chemistry.

Field-Proven Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of Methyl 2-fluorobenzoate in approximately 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).[2] Filter the solution through a pipette with a glass wool

plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual

insertion spinner.

Shimming: Homogenize the magnetic field (shimming) by optimizing the deuterium lock

signal from the CDCl₃. This is a critical step to achieve high-resolution spectra with sharp,

symmetrical peaks.

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of

16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16

scans to achieve an excellent signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the

TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms within a

molecule. Due to the low natural abundance of the ¹³C isotope, spectra typically require a

larger number of scans compared to ¹H NMR.[1]

Expert Analysis & Data Interpretation
While direct experimental data for Methyl 2-fluorobenzoate was not found in the searched

literature, we can reliably predict the spectrum based on data from methyl benzoate and 2-

fluorobenzoic acid.[3][4] The spectrum is expected to show 8 distinct signals, corresponding to

the 8 carbon atoms in the molecule.

The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165

ppm. The carbon directly bonded to the fluorine (C-2) will show a large one-bond C-F coupling

constant (¹JCF) and will be significantly downfield due to the electronegativity of fluorine. The

other aromatic carbons will appear in the 115-135 ppm range, with their exact shifts influenced

by the fluorine and ester substituents. The methoxy carbon (-OCH₃) will appear as a sharp

singlet around 52 ppm.
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Carbon Assignment
Predicted Chemical Shift (δ)

ppm
Key Features

C=O ~165 Quaternary, weak signal

C-2 (C-F) ~162 Doublet due to ¹JCF coupling

C-4 ~134 -

C-6 ~132 -

C-1 ~124 Doublet due to ²JCF coupling

C-5 ~120 -

C-3 ~117 Doublet due to ²JCF coupling

-OCH₃ ~52 Intense singlet

Predicted values based on

analogous compounds.[3][4]

Workflow for NMR Structural Assignment
The following workflow illustrates the logical process of assigning NMR signals to the molecular

structure.
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Data Acquisition

Spectral Analysis

Structure Correlation

1. Prepare Sample
(5-20mg in 0.6mL CDCl3)

2. Acquire 1H & 13C Spectra
(400 MHz Spectrometer)

3. Process Data
(FT, Phasing, Baseline Correction)

4. Reference Spectra
(TMS at 0.00 ppm)

5a. Analyze 1H Spectrum
(Integration, Multiplicity, J-coupling)

5b. Analyze 13C Spectrum
(Chemical Shifts, C-F coupling)

6. Assign Signals
(Correlate shifts and couplings to structure)

7. Validate Structure
(Confirm all data is consistent)

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes

extensive fragmentation, providing a molecular fingerprint that is highly useful for structural

confirmation.[5]

Expert Analysis & Data Interpretation
The EI mass spectrum of Methyl 2-fluorobenzoate provides clear evidence for its molecular

weight and characteristic fragmentation pathways. The molecular ion peak ([M]⁺) is observed

at m/z 154, confirming the molecular weight of 154.14 g/mol .[6]

The fragmentation pattern is dominated by cleavages typical for benzoate esters. The base

peak at m/z 123 is a result of the loss of a methoxy radical (•OCH₃, 31 Da), forming the stable

2-fluorobenzoyl cation. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment

yields the fluorophenyl cation at m/z 95.

m/z Value
Relative Intensity

(%)

Proposed Fragment

Identity
Neutral Loss

154 75
[C₈H₇FO₂]⁺

(Molecular Ion)
-

123 100
[FC₆H₄CO]⁺ (Base

Peak)
•OCH₃

95 65 [FC₆H₄]⁺ CO

59 10 [COOCH₃]⁺ •C₆H₄F

Data sourced from

NIST Chemistry

WebBook.[6]

Mass Spectrometry Fragmentation Pathway
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[M]⁺˙
m/z = 154

[M - •OCH₃]⁺
m/z = 123

(Base Peak)

- •OCH₃

[M - •OCH₃ - CO]⁺
m/z = 95

- CO

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Methyl 2-fluorobenzoate under EI-MS.

Field-Proven Experimental Protocol: EI-MS
Sample Introduction: Introduce a dilute solution of Methyl 2-fluorobenzoate (e.g., in

methanol or dichloromethane) into the mass spectrometer, typically via a Gas

Chromatography (GC) system for purification and controlled introduction.

Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV).[5] This energy is sufficient to eject a valence

electron, forming a positively charged molecular ion ([M]⁺), and induce fragmentation.

Mass Analysis: The newly formed ions are accelerated by an electric field into a mass

analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

Spectrum Generation: The instrument's software plots the relative abundance of ions against

their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the

presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common

sampling technique that requires minimal sample preparation.

Expert Analysis & Data Interpretation
The IR spectrum of Methyl 2-fluorobenzoate displays several characteristic absorption bands

that confirm its structure. The most prominent feature is the intense C=O stretching vibration of

the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching

and C-H stretching vibrations. The C-F bond also gives rise to a strong absorption in the

fingerprint region.

Wavenumber (cm⁻¹) Vibrational Mode Significance

3000-3100 C-H Stretch (Aromatic)
Confirms the presence of the

benzene ring.

2850-2960 C-H Stretch (Aliphatic)
Corresponds to the methyl (-

CH₃) group.

~1730 C=O Stretch (Ester)

Strong, sharp peak

characteristic of a carbonyl

group.

1580-1610 C=C Stretch (Aromatic)
Confirms the aromatic ring

skeleton.

1250-1300 C-O Stretch (Ester)
Asymmetric stretch of the ester

linkage.

~1250 C-F Stretch
Strong absorption confirming

the C-F bond.

Data interpretation based on

the gas-phase spectrum from

NIST Chemistry WebBook.[6]

Field-Proven Experimental Protocol: ATR-FTIR
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Background Scan: Before analyzing the sample, record a background spectrum of the clean

ATR crystal (e.g., diamond or ZnSe). This accounts for any atmospheric (CO₂, H₂O) or

instrumental absorptions.

Sample Application: Place a single drop of liquid Methyl 2-fluorobenzoate directly onto the

center of the ATR crystal, ensuring it is fully covered.

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution

of 4 cm⁻¹ to produce a high-quality spectrum.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Safety and Handling
As a laboratory chemical, Methyl 2-fluorobenzoate requires careful handling to minimize risk.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles

(eyeshields) and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of vapors.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is

classified as a combustible liquid.

In case of contact:

Eyes: Rinse cautiously with water for several minutes.

Skin: Wash with plenty of soap and water.

Conclusion
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The structural elucidation of Methyl 2-fluorobenzoate is definitively achieved through a

combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of

the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and

reveals key structural motifs through fragmentation, and IR Spectroscopy rapidly identifies the

essential functional groups. The data presented in this guide are mutually consistent and

provide a robust analytical profile of the molecule, underscoring the synergistic power of these

methods in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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